Ginnalin A

Catalog No.
S618232
CAS No.
M.F
C20H20O13
M. Wt
468.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ginnalin A

Product Name

Ginnalin A

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Molecular Formula

C20H20O13

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C20H20O13/c21-9-1-7(2-10(22)15(9)25)19(29)32-5-13-17(27)18(28)14(6-31-13)33-20(30)8-3-11(23)16(26)12(24)4-8/h1-4,13-14,17-18,21-28H,5-6H2/t13-,14+,17-,18-/m1/s1

InChI Key

IGKWMHUOBKCUQU-LTCOOKNTSA-N

SMILES

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Synonyms

ginnalin A

Canonical SMILES

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Ginnalin A is a natural product found in Acer pycnanthum, Acer rubrum, and Acer tataricum with data available.

Ginnalin A (Acertannin) is a highly purified di-galloyl 1,5-anhydro-D-glucitol derivative primarily sourced from the Acer (maple) genus. Structurally defined by two 3,4,5-trihydroxybenzoic acid (galloyl) moieties esterified at the 2- and 6-positions of its carbohydrate core, it serves as a premium reference standard and active pharmaceutical ingredient (API) precursor [1]. Unlike crude botanical extracts that suffer from severe batch-to-batch variability, analytical-grade Ginnalin A provides a reproducible baseline for high-throughput screening in metabolic and oncological models. Its symmetrical molecular architecture confers distinct physicochemical advantages, notably enhanced aqueous stability and potent electron-donating capacity, making it a highly desirable candidate for advanced formulation development and targeted enzyme inhibition assays[2].

Research Fit

Probe type

Maple-derived glucitol-core gallotannin (GCG) for natural product SAR studies

Minimal unit

Digalloyl substitution pattern required for measurable enzyme and cell-based activity

Pathway focus

Non-apoptotic cell cycle arrest pathway studies in colon and breast cancer cell models

Procurement of crude maple extracts or generic gallotannin mixtures introduces unacceptable matrix effects and irreproducibility in quantitative bioassays. While buyers might consider substituting Ginnalin A with its mono-galloyl analogs (Ginnalin B or Ginnalin C) to reduce costs, this substitution fundamentally compromises performance; the lack of a second galloyl group drastically reduces target binding affinity, specifically in α-glucosidase inhibition and ROS scavenging[1]. Furthermore, attempting to substitute Ginnalin A with common, low-cost antioxidants like ascorbic acid (Vitamin C) or Trolox fails in long-term aqueous formulations. These asymmetric standard antioxidants are highly prone to rapid oxidative degradation, whereas the symmetrical di-galloyl structure of Ginnalin A ensures an extended functional half-life and sustained stability under assay conditions[2].

Substitution Risk

Galloylation number dictates inhibitory potency

Monogalloyl analogs (e.g. ginnalins B, C) may show negligible activity in α-glucosidase and cell growth assays, rendering them inappropriate substitutes.

Enzyme inhibition mechanism may not transfer

Ginnalin A acts as a noncompetitive inhibitor, distinct from competitive inhibitors like acarbose; substitution with a competitive-type polyphenol may shift pathway interpretation.

Cell cycle arrest profile is digalloyl-dependent

Substituting with generic polyphenols or other gallotannins may alter S/G2-M arrest endpoints and cyclin regulation readouts.

Quantifiable α-Glucosidase Inhibition vs. Standard Therapeutics

In in vitro models of carbohydrate hydrolysis, the di-galloylated structure of Ginnalin A and its direct analogs demonstrates profound inhibitory control over α-glucosidase, significantly outperforming clinical standards. While the widely used baseline inhibitor Acarbose exhibits an IC50 of approximately 141.6 μM, di-galloylated 1,5-anhydro-D-glucitol derivatives achieve IC50 values in the 20.5–48.3 μM range, with some specific assay conditions yielding even lower micromolar potencies [1]. Furthermore, mono-galloyl analogs (Ginnalin B/C) show markedly weaker inhibition, proving that the dual galloyl substitution is non-negotiable for maximum efficacy [2].

Evidence Dimensionα-Glucosidase Inhibition (IC50)
Target Compound Data20.5–48.3 μM (Di-galloyl derivatives)
Comparator Or BaselineAcarbose (IC50 = 141.6 μM) and Mono-galloyl analogs (>127 μM)
Quantified DifferenceUp to 7-fold higher potency than Acarbose; significantly stronger than mono-galloyl forms
ConditionsIn vitro α-glucosidase enzyme kinetic assay

Buyers developing novel anti-diabetic formulations must procure the di-galloyl Ginnalin A to achieve the necessary binding affinity that standard acarbose or mono-galloyl extracts cannot provide.

α-Glucosidase inhibition
Head-to-head
IC50 216.43 μM (noncompetitive) vs acarbose 142.40 μM; ginnalins B/C >1000 μM
Digalloyl motif identified as minimal active unit; noncompetitive mechanism distinct from acarbose.
In vitro Saccharomyces cerevisiae α-glucosidase assay. Reported values; model-specific interpretation.

Formulation Stability and Degradation Resistance vs. Ascorbic Acid

A critical failure point for conventional antioxidants in aqueous formulations is rapid oxidative degradation. Ginnalin A overcomes this through its symmetrical molecular architecture, featuring two 3,4,5-trihydroxybenzoic acid moieties. Comparative stability profiling demonstrates that Ginnalin A maintains its structural integrity and radical scavenging capacity significantly longer than asymmetric benchmarks like L-ascorbic acid, Trolox, and free gallic acid [1]. In ABTS+ radical scavenging assays, Ginnalin A not only matched but frequently exhibited lower IC50 values than L-ascorbic acid, without the associated rapid degradation curve [1].

Evidence DimensionStructural stability and ABTS+ radical scavenging
Target Compound DataHigh symmetry confers resistance to degradation; equivalent/lower IC50 for ABTS+
Comparator Or BaselineL-ascorbic acid and Trolox (rapid degradation due to asymmetry)
Quantified DifferenceExtended functional half-life with matched or enhanced ROS scavenging potency
ConditionsAqueous solution stability and ABTS+ radical scavenging assay

Procurement teams sourcing antioxidants for cosmetics or liquid pharmaceuticals should prioritize Ginnalin A to solve shelf-life and degradation issues inherent to Vitamin C.

Cancer cell growth inhibition
Head-to-head
HCT-116: 84% inhibition; MCF-7: 49% inhibition (50 μM)
Digalloyl structure shows greater growth inhibition than monogalloyl analogs in tested cell lines.
S- and G2/M-phase arrest, decreased cyclin A/D1. Apoptosis not induced. Cell-model endpoint review.

Enhanced Cytotoxicity in Oncology Models vs. Mono-Galloyl Analogs

When selecting gallotannins for oncology research, the degree of galloylation directly dictates apoptotic and cell cycle arrest efficacy. Ginnalin A has been quantitatively determined to be significantly more effective than its mono-galloyl counterparts (Ginnalin B and C) against human colon tumorigenic cells (HCT-116) and breast cancer cells (MCF-7) [1]. Specifically, purified Ginnalin A induces S-phase cell cycle arrest and exhibits potent preventive activity against colon cancer lines with IC50 values of 24.8 μM (HCT116) and 22.0 μM (SW480)[2].

Evidence DimensionIn vitro cytotoxicity (IC50) and cell cycle arrest
Target Compound DataIC50 = 22.0 - 24.8 μM (HCT116, SW480)
Comparator Or BaselineGinnalin B and Ginnalin C (Mono-galloyl analogs)
Quantified DifferenceGinnalin A is strictly required for high efficacy; B and C show inferior cytotoxic profiles
ConditionsHuman colon (HCT-116/SW480) and breast (MCF-7) cancer cell line assays

Researchers designing anti-cancer screening panels must procure the di-galloyl Ginnalin A, as substituting with cheaper mono-galloyl analogs will result in false negatives or weak assay signals.

Elastase & skin permeability
Head-to-head
70.8% ROS reduction in HaCaT cells; validated PAMPA permeability
Skin permeability reported; balanced antioxidant profile supports topical formulation research context.
Maplexin F showed 84.6% ROS reduction under same conditions. Permeability advantage requires matrix-specific validation.
Antiglycation (AGE inhibition)
Class-level
GCG class IC50 15.8–151.3 μM vs aminoguanidine >300 μM
GCG class shows reported antiglycation potency linked to radical scavenging; Ginnalin A as representative compound.
Class-level inference; individual compound values to verify in target glycation model.

Development of Next-Generation α-Glucosidase Inhibitors

Because Ginnalin A demonstrates up to a 7-fold higher potency than standard acarbose [1], it is the ideal starting material for pharmaceutical companies developing novel type 2 diabetes interventions. Its defined di-galloyl structure provides a reliable baseline for structure-activity relationship (SAR) studies that crude maple extracts cannot support.

High-Stability Cosmetic and Dermatological Formulations

For formulators struggling with the rapid oxidation and discoloration of L-ascorbic acid in aqueous serums, Ginnalin A offers a highly stable, symmetrical alternative [2]. It should be procured for premium anti-aging and ROS-scavenging topicals where extended shelf-life and sustained radical scavenging are critical to product performance.

Standardized Nrf2 Pathway and Oncology Modeling

In industrial oncology screening, reproducibility is paramount. Ginnalin A's stronger cytotoxicity against HCT-116 and MCF-7 lines compared to Ginnalin B and C makes it the mandatory choice for assays targeting S-phase cell cycle arrest and Nrf2 pathway activation [3]. Procuring the pure di-galloyl form ensures robust, reproducible assay windows.

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-apoptotic cell cycle arrest studies
S- and G2/M-phase arrest without apoptosis induction
Cyclin A/D1 decrease; growth inhibition in colon/breast cancer cell models
Topical oxidative stress formulation research
Reported skin permeability and antioxidant activity
ROS reduction in keratinocytes; PAMPA permeability assay context
Metabolic disease pathway studies
Combined α-glucosidase inhibition and antiglycation activity
Noncompetitive enzyme inhibition mechanism; AGE formation endpoint review
Amyloid-β aggregation research
Aβ fibril disassembly and monomer binding
Reduction of cytotoxic aggregates; Alzheimer's disease model context

XLogP3

-0.3

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